Kinase Inhibitory Potency Gain from 6,7-Difluoro Substitution vs. Non-Fluorinated Quinazoline Scaffold
In a direct computational–experimental study of quinazoline-based EGFR inhibitors, the difluorinated analog 25g demonstrated 4.23-fold greater inhibitory potency against the EGFR L858R/T790M/C797S triple mutant (EGFRTM) compared to the unfluorinated parent compound 25a [1]. The study attributed this enhancement to positive fluorine cooperativity, where each additional fluorine increased binding complex stability through enhanced van der Waals interactions with hot-spot residues L718, K745, and D855. Although 25g is not identical to 6,7-difluoroquinazolin-2-amine, it shares the critical 6,7-difluoro substitution pattern on a quinazoline scaffold, establishing a class-level inference that this specific difluoro arrangement confers a measurable potency advantage over non-fluorinated quinazoline cores in kinase inhibition contexts.
| Evidence Dimension | EGFRTM inhibitory potency ratio (difluorinated vs. unfluorinated quinazoline) |
|---|---|
| Target Compound Data | Difluorinated quinazoline 25g: potency 4.23× greater than unfluorinated analog |
| Comparator Or Baseline | Unfluorinated quinazoline 25a: baseline potency = 1.0× |
| Quantified Difference | 4.23-fold potency enhancement attributable to 6,7-difluoro substitution |
| Conditions | EGFR L858R/T790M/C797S triple mutant; computational binding free energy analysis correlated with experimental biological activity |
Why This Matters
For procurement decisions in kinase inhibitor SAR programs, this quantitative potency multiplier provides a data-driven rationale for selecting the 6,7-difluoro building block over non-fluorinated alternatives when targeting EGFR-family kinases.
- [1] Badichi Akher F, et al. J Phys Chem B. 2020;124(28):5813-5824. doi:10.1021/acs.jpcb.0c03440 View Source
